molecular formula C13H12N4O B3012697 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 919052-16-7

1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B3012697
CAS No.: 919052-16-7
M. Wt: 240.266
InChI Key: IEKKXLZNFZVFCS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 919052-16-7) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C13H12N4O and a molecular weight of 240.26 g/mol . This scaffold is recognized in medicinal chemistry as a purine bioisostere, making it a valuable core structure in the design of kinase inhibitors . Recent research highlights its application in oncology, particularly in the development of novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors . Compounds based on this core structure have demonstrated potent in vitro anti-proliferative activity against various human cancer cell lines. Specifically, related derivatives have shown significant cytotoxic effects against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines . The primary research value of this compound lies in its role as a key synthetic intermediate for further chemical exploration. It can be utilized to develop more complex molecules, such as thioglycoside derivatives, which have been shown to exhibit enhanced dual activity against cancer cell proliferation and CDK2 enzyme inhibition . The pyrazolo[3,4-d]pyrimidine core is designed to fit into the ATP-binding site of kinases, with potential for essential hydrogen bonding interactions, such as with the Leu83 residue in CDK2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKXLZNFZVFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves a series of transformations starting from ethyl 5-amino-1H-pyrazole-4-carboxylates. The process includes hydrolysis of the carboxylates, cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and subsequent treatment with substituted anilines . Another method involves the use of 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[3,4-d]pyrimidin-4-ol compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pharmacological Potential

  • Xanthine Oxidase Inhibition: Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a well-known xanthine oxidase inhibitor used in gout therapy . The 2,5-dimethylphenyl derivative may exhibit modified inhibitory activity due to steric or electronic effects.
  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways), with substituents like 4-fluorophenyl enhancing target affinity .

Biological Activity

1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5OC_{15}H_{17}N_5O with a molecular weight of approximately 283.335 g/mol. Its structure incorporates a hydrazole moiety linked to a pyrazolo[3,4-d]pyrimidine core, contributing to its unique chemical properties and potential biological activities.

1. Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates cytotoxic activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .
Cell LineIC50 (µM)Reference
MCF-720.5
HCT-11615.8
A54918.0

2. Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. In vitro evaluations indicate that this compound exhibits activity against various bacterial strains:

  • Antibacterial Efficacy : Studies have reported that this compound shows significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects by modulating pathways associated with inflammation:

  • Mechanism of Action : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Case Studies

Several studies have evaluated the biological activities of related compounds and their implications for drug development:

  • Cytotoxicity in Cancer Models : A study by Tiwari et al. synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and screened them against multiple cancer cell lines. They found that modifications in the chemical structure significantly influenced anticancer potency .
  • Antimicrobial Potency : Research exploring the antimicrobial properties of similar compounds revealed promising results against a range of pathogens, suggesting that structural variations can enhance efficacy .

Q & A

Q. What synthetic strategies are effective for preparing 1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide (HCONH₂) to form the pyrazolo[3,4-d]pyrimidin-4-one core . Modifications at the N1 position (e.g., aryl or alkyl groups) require nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, catalysts like triethylamine) is critical for yield improvement .

Q. How can NMR and HPLC be utilized to characterize this compound?

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, aromatic protons in the 2,5-dimethylphenyl group appear as distinct singlets (~δ 2.3 ppm for methyl groups) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

Q. What safety protocols are essential during experimental handling?

  • Wear PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage: Store at -20°C for long-term stability; short-term storage at -4°C is acceptable .
  • Waste disposal: Segregate organic waste and use licensed biohazard disposal services .

Advanced Research Questions

Q. How does structural modification at the N1 position influence kinase inhibition (e.g., FLT3, VEGFR2)?

Substituents at N1 (e.g., 4-chloro-3-trifluoromethylphenyl) enhance binding affinity to kinase ATP pockets. In vitro assays with MV4-11 leukemia cells (FLT3-dependent) and transgenic zebrafish models show that bulky hydrophobic groups improve potency by 10–100-fold compared to unmodified derivatives . Structure-activity relationship (SAR) studies should prioritize electron-withdrawing groups for optimal π-π stacking .

Q. What methodologies are recommended for evaluating in vivo anti-leukemic activity?

  • Xenograft models : Administer the compound (e.g., 10 mg/kg/day) to immunodeficient mice bearing MV4-11 cell-derived tumors. Monitor tumor volume via caliper measurements and validate via immunohistochemistry (e.g., Ki-67 for proliferation) .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability. Optimal compounds exhibit t₁/₂ > 6 hours and >50% oral bioavailability .

Q. How can poor solubility in aqueous media be addressed for biological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug strategies : Introduce phosphate or glycosyl groups to enhance hydrophilicity, as seen in allopurinol derivatives .

Q. What biochemical assays are suitable for identifying off-target kinase interactions?

  • Kinase profiling panels : Use recombinant kinases (e.g., Eurofins KinaseProfiler™) to screen at 1 µM compound concentration.
  • Western blotting : Assess downstream signaling markers (e.g., phospho-STAT5 for FLT3 inhibition) in treated cells .

Q. How does this compound compare to allopurinol in xanthine oxidase inhibition?

While allopurinol (a pyrazolo[3,4-d]pyrimidine isomer) inhibits xanthine oxidase via competitive binding, 1-(2,5-dimethylphenyl) derivatives may exhibit weaker activity due to steric hindrance from the dimethylphenyl group. Enzymatic assays with recombinant xanthine oxidase (IC₅₀ measurements) are required for direct comparison .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to aryl groups.
  • Microwave-assisted synthesis : Reduce reaction times from 24 hours to <2 hours while maintaining >80% yield .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), NaOH (basic), and H₂O₂ (oxidative) at 40°C for 48 hours. Monitor degradation via HPLC; stable compounds retain >90% purity .

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